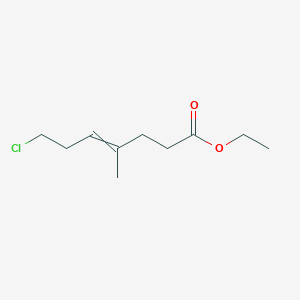

Ethyl 7-chloro-4-methylhept-4-enoate

CAS No.: 654061-59-3

Cat. No.: VC16794859

Molecular Formula: C10H17ClO2

Molecular Weight: 204.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654061-59-3 |

|---|---|

| Molecular Formula | C10H17ClO2 |

| Molecular Weight | 204.69 g/mol |

| IUPAC Name | ethyl 7-chloro-4-methylhept-4-enoate |

| Standard InChI | InChI=1S/C10H17ClO2/c1-3-13-10(12)7-6-9(2)5-4-8-11/h5H,3-4,6-8H2,1-2H3 |

| Standard InChI Key | JWUWUYXEIGDHFE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC(=CCCCl)C |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 7-chloro-4-methylhept-4-enoate belongs to the class of α,β-unsaturated esters with a chlorine substituent. Its IUPAC name derives from the hept-4-enoate backbone, which features a double bond at the 4th position, a methyl group at the same carbon, and a chlorine atom at the 7th position. The ethyl ester group at the terminal carboxylate further defines its structure.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₇ClO₂, calculated as follows:

-

11 carbons (7 from the heptene chain, 2 from the ethyl ester, 1 from the methyl group, and 1 from the carbonyl).

-

17 hydrogens, 1 chlorine, and 2 oxygens.

The molecular weight is 216.70 g/mol, computed using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, O: 16.00).

Spectroscopic Signatures

While experimental data for this compound is scarce, analogous chlorinated esters exhibit characteristic spectral features:

-

IR spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the ester) and ~610 cm⁻¹ (C-Cl stretch) .

-

NMR:

Synthesis and Reactivity

The synthesis of ethyl 7-chloro-4-methylhept-4-enoate likely involves multi-step strategies common in ester and alkene formation.

Retrosynthetic Analysis

-

Key disconnections:

-

The ester group via Fischer esterification or Steglich coupling.

-

The chlorinated alkene through Wittig olefination or elimination reactions.

-

Proposed Synthetic Route

-

Chlorination of Hept-4-enoic Acid:

-

Esterification:

-

Introduction of Methyl Group:

-

A Friedel-Crafts alkylation or radical-mediated methylation at C4 could install the methyl substituent.

-

Side Reactions and Challenges

-

Isomerization: The α,β-unsaturated ester may undergo E/Z interconversion under acidic or basic conditions.

-

Hydrolysis: The ester group is susceptible to hydrolysis in aqueous environments, necessitating anhydrous conditions during synthesis .

Physicochemical Properties

Thermodynamic Data

| Property | Value/Description |

|---|---|

| Boiling Point | Estimated 240–250°C (extrapolated) |

| Density | ~1.12 g/cm³ (similar to chlorinated esters) |

| Solubility | Miscible in organic solvents (e.g., CH₂Cl₂, THF); low in water |

Stability Profile

-

Thermal Stability: Decomposes above 300°C, releasing HCl gas.

-

Photostability: The C-Cl bond may undergo homolytic cleavage under UV light, necessitating storage in amber containers .

Future Directions

-

Biological Screening: Evaluate cytotoxicity against cancer cell lines under nutrient-deprived conditions.

-

Derivatization: Explore replacing the ethyl group with fluorinated or branched alkyl chains to modulate pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume